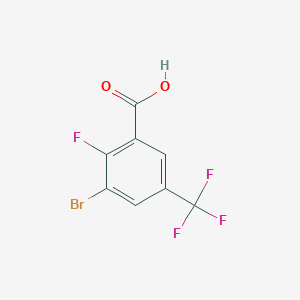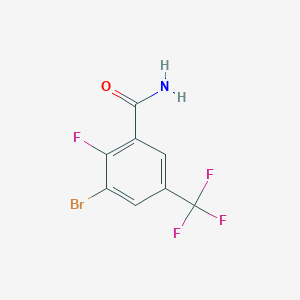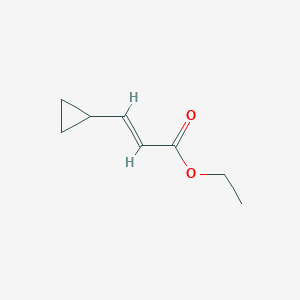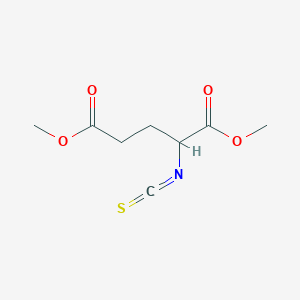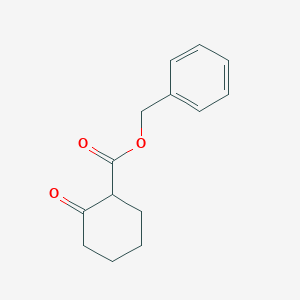
Benzyl 2-oxocyclohexane-1-carboxylate
Vue d'ensemble
Description
Benzyl 2-oxocyclohexane-1-carboxylate is an important organic compound that has wide applications in various fields of research and industry. It contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .
Synthesis Analysis
The synthesis of Benzyl 2-oxocyclohexane-1-carboxylate involves the reaction of ethyl 2-oxocyclohexane-1-carboxylate 1 with chloro(trimethyl)silane 40. The reaction is catalyzed by triethylamine in benzene under normal conditions and involves the endocyclic carbonyl group to produce trimethylsilyl ether 41 .Molecular Structure Analysis
The molecular formula of Benzyl 2-oxocyclohexane-1-carboxylate is C14H16O3 and its molecular weight is 232.27 g/mol .Chemical Reactions Analysis
Benzyl 2-oxocyclohexane-1-carboxylate, as a 2-acylcycloalkanone, exhibits high chemical reactivity due to the presence of at least two reactive centers. Its reactions with various binucleophiles are often accompanied by heterocyclizations, making it a promising synthon in heterocyclic chemistry .Applications De Recherche Scientifique
Formation of O-Substituted Derivatives
Benzyl 2-oxocyclohexane-1-carboxylate can undergo reactions leading to the formation of O-substituted derivatives. For instance, in the reaction with chloro(trimethyl)silane, more complex derivatives are observed . These derivatives have potential applications in materials science and drug discovery.
Synthesis of Indole Derivatives
The compound serves as a precursor for the synthesis of indole derivatives. Indoles are important heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties .
Pyrazoles and Oxazoles
Benzyl 2-oxocyclohexane-1-carboxylate participates in the synthesis of pyrazoles and oxazoles. These heterocycles are valuable in medicinal chemistry and agrochemical research .
Pyridine Ring Formation
Through cyclizations with amines, imines, and thioamides containing an active methylene group, this compound contributes to the formation of pyridine rings. Pyridines are essential structural motifs in pharmaceuticals and natural products .
Pyran and Furan Rings
Benzyl 2-oxocyclohexane-1-carboxylate can be transformed into pyran and furan rings. These heterocycles play roles in flavor compounds, bioactive molecules, and polymer chemistry .
1,4-Diazepine Ring Formation
The compound is involved in the formation of 1,4-diazepine rings. These rings are present in various biologically active compounds and can serve as building blocks for drug design .
Spirocyclizations
Spirocyclic compounds, formed through intramolecular cyclization of 1,3-dicarbonyl compounds, have applications in drug discovery and synthetic methodology .
Mécanisme D'action
Target of Action
Benzyl 2-oxocyclohexane-1-carboxylate is a type of 2-acylcycloalkanone . These compounds possess at least two reactive centers and therefore exhibit high chemical reactivity . The primary targets of this compound are the reactive centers in its molecular structure, which are involved in all its reactions .
Mode of Action
The compound interacts with its targets through various reactions. For instance, it can undergo a Michael type reaction, which is an addition of 2-oxocyclohexane-1-carboxylates to but-3-en-2-one . This reaction readily occurs even at room temperature or on moderate heating in an appropriate solvent or without it .
Biochemical Pathways
The compound affects biochemical pathways through its reactions. For example, the Michael type reaction mentioned above leads to the formation of new compounds . These reactions are often accompanied by heterocyclizations, making 2-acylcycloalkanones promising synthons in heterocyclic chemistry .
Pharmacokinetics
The compound’s high reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, the Michael type reaction results in the formation of new compounds, which can have various effects depending on their structure and properties .
Action Environment
Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For example, the Michael type reaction it undergoes readily occurs at room temperature or on moderate heating . The presence or absence of a solvent can also affect the reaction .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOGMVJYLSQKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275939 | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2205-32-5 | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2205-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



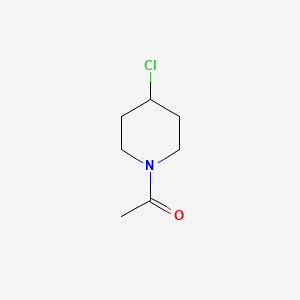

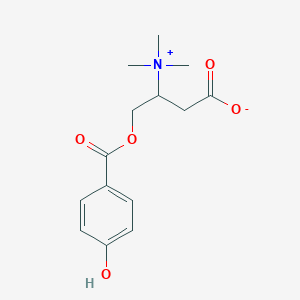

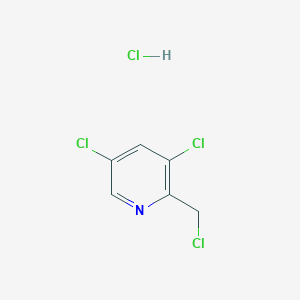

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

